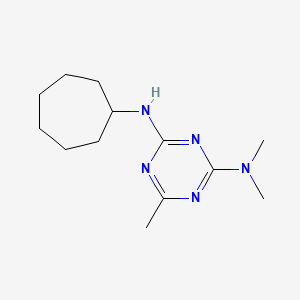
4-N-cycloheptyl-2-N,2-N,6-trimethyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-cycloheptyl-2-N,2-N,6-trimethyl-1,3,5-triazine-2,4-diamine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-cycloheptyl-2-N,2-N,6-trimethyl-1,3,5-triazine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptylamine with 2,4,6-trimethyl-1,3,5-triazine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-N-cycloheptyl-2-N,2-N,6-trimethyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of one substituent with another, potentially leading to a wide variety of derivatives.
Aplicaciones Científicas De Investigación
4-N-cycloheptyl-2-N,2-N,6-trimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-N-cycloheptyl-2-N,2-N,6-trimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-trimethyl-1,3,5-triazine: A simpler triazine derivative with similar chemical properties but lacking the cycloheptyl group.
2,4,6-tris(trinitromethyl)-1,3,5-triazine: A highly nitrated triazine derivative with different reactivity and applications.
Uniqueness
4-N-cycloheptyl-2-N,2-N,6-trimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cycloheptyl group, in particular, may enhance its stability and reactivity compared to other triazine derivatives.
Propiedades
IUPAC Name |
4-N-cycloheptyl-2-N,2-N,6-trimethyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5/c1-10-14-12(17-13(15-10)18(2)3)16-11-8-6-4-5-7-9-11/h11H,4-9H2,1-3H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACIMMQAUIZPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)N(C)C)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3,5-trimethyl-N-[1-(trifluoromethyl)cyclobutyl]pyrazole-4-sulfonamide](/img/structure/B6971755.png)

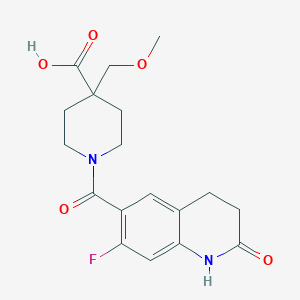
![N-[1-[(2,6-dimethylpyridin-3-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6971778.png)
![2-[2-Chloro-4-[(1-methyl-3-propan-2-ylpyrazol-4-yl)sulfamoyl]phenoxy]acetic acid](/img/structure/B6971779.png)
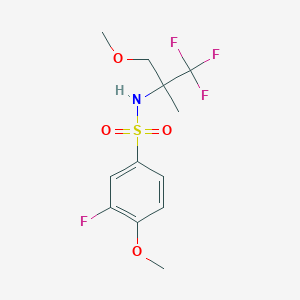
![(2R,4R)-N-[[1-(2,2-dimethylmorpholin-4-yl)cyclohexyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B6971789.png)
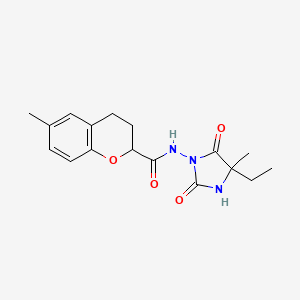
![2-[4-[[(2-Methylpyridin-3-yl)methylamino]methyl]phenyl]propan-2-ol](/img/structure/B6971799.png)
![1-(4-Acetylpiperazin-1-yl)-2-[4-(oxolan-3-yl)phenoxy]propan-1-one](/img/structure/B6971806.png)
![1-(5-bromopyridin-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine](/img/structure/B6971813.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B6971828.png)
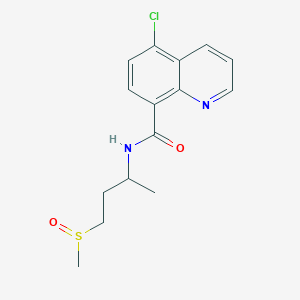
![N-(4-bromophenyl)-4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6971839.png)
